(R)-piperidine-3-carboxylic acid
Overview
Description
(R)-piperidine-3-carboxylic acid, also known as nipecotic acid, is a compound of interest in the field of organic chemistry due to its relevance in the synthesis of piperidine-related alkaloids and its potential applications in medicinal chemistry. The compound has been studied for its ability to form stable complexes with other molecules, which is significant for understanding its chemical behavior and potential uses .
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to (R)-piperidine-3-carboxylic acid, has been explored through various methods. One approach involves the double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation, which was used to create a chiral building block for piperidine-related alkaloids . Another method includes the synthesis of cis and trans isomers of piperidine dicarboxylic acids from a chiral inductor, 2-phenylglycinol, through a δ-lactam formation via Stille's aza-annulation/hydrogenation procedure . Additionally, enantioselective synthesis methods have been developed using domino reactions, such as allylic acetate rearrangement, Ireland-Claisen rearrangement, and asymmetric Michael addition .
Molecular Structure Analysis
The molecular structure of (R)-piperidine-3-carboxylic acid has been characterized through various spectroscopic techniques and computational studies. For instance, a diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid was analyzed using single-crystal X-ray analysis, FTIR and NMR spectroscopies, and DFT calculations. The study revealed that the piperidinium rings adopt a chair conformation with the carboxyl group in the equatorial position .
Chemical Reactions Analysis
The reactivity of (R)-piperidine-3-carboxylic acid has been demonstrated in its ability to form hydrogen-bonded complexes. For example, it forms a stable complex with 2,6-dichloro-4-nitrophenol, where the proton is transferred from the phenol to the piperidine-3-carboxylic acid, leading to the formation of centrosymmetric cyclic dimers and ladder-type cyclamers . This behavior is crucial for understanding the compound's potential in forming supramolecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-piperidine-3-carboxylic acid are inferred from its molecular structure and the nature of its complexes. The compound's ability to participate in hydrogen bonding and its conformational preferences are essential characteristics that influence its physical properties, such as solubility and melting point, as well as its chemical reactivity. The detailed interpretation of vibrational spectra and charge delocalization using methods like NBO analysis further contributes to the understanding of its properties .
Scientific Research Applications
Crystallographic and Spectroscopic Studies : (R)-piperidine-3-carboxylic acid has been used in crystallographic and spectroscopic studies to understand its structural properties. For instance, Bartoszak-Adamska et al. (2011) investigated the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid through X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations (Bartoszak-Adamska et al., 2011).
Chromatographic Analysis : The compound has been used in chromatographic techniques. For example, Hulme (1955) provided the Rp values of piperidine carboxylic acids in different solvent systems for understanding their behavior in biological materials (Hulme, 1955).
Enantioselective Synthesis : The enantioselective synthesis of compounds related to (R)-piperidine-3-carboxylic acid has been a subject of study, such as in the work of Etayo et al. (2008) for synthesizing enantiomerically pure (R)-quinuclidine-2-carboxylic acid (Etayo et al., 2008).
Biotechnology in Fine Chemicals : The compound has applications in biotechnology for the production of fine chemicals. Petersen and Sauter (1999) discussed the development of biotransformation processes for the production of homochiral proline, piperidine-2-carboxylic acid, and related compounds (Petersen & Sauter, 1999).
Nanotechnology and Catalysis : Research by Ghorbani‐Choghamarani and Azadi (2015) utilized Piperidine-4-carboxylic acid (a related compound) in the synthesis of a novel nanomagnetic reusable catalyst for the synthesis of specific organic compounds (Ghorbani‐Choghamarani & Azadi, 2015).
Combinatorial Chemistry : The compound has been used in combinatorial chemistry for the development of carbohydrate mimics, as demonstrated by Byrgesen et al. (1997) (Byrgesen et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEXAGTJCILF-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365165 | |
Record name | (R)-(-)-Nipecotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-piperidine-3-carboxylic acid | |
CAS RN |
25137-00-2 | |
Record name | (-)-Nipecotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25137-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-Nipecotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-3-Piperidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nipecotic acid, (R)-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4Z8PAL7EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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